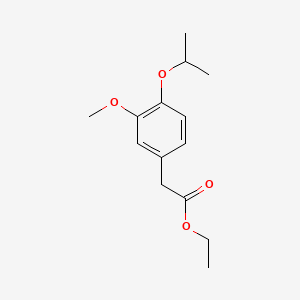

Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate

概要

説明

Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate is an organic compound with the molecular formula C14H20O4 It is a derivative of phenylacetic acid and features both isopropoxy and methoxy functional groups attached to the aromatic ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate typically involves the esterification of 2-(4-isopropoxy-3-methoxyphenyl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.

化学反応の分析

Types of Reactions

Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

Oxidation: Formation of 2-(4-isopropoxy-3-methoxyphenyl)acetic acid or corresponding ketones.

Reduction: Formation of 2-(4-isopropoxy-3-methoxyphenyl)ethanol.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

科学的研究の応用

Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

作用機序

The mechanism of action of Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

Ethyl 2-(4-methoxyphenyl)acetate: Lacks the isopropoxy group, making it less sterically hindered.

Ethyl 2-(4-isopropoxyphenyl)acetate: Lacks the methoxy group, affecting its electronic properties.

Ethyl 2-(3-methoxyphenyl)acetate: The methoxy group is positioned differently on the aromatic ring, influencing its reactivity.

Uniqueness

Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate is unique due to the presence of both isopropoxy and methoxy groups on the aromatic ring. This combination of functional groups imparts distinct steric and electronic properties, making it a valuable compound for various chemical transformations and applications.

生物活性

Overview

Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate is a synthetic organic compound with the molecular formula C14H20O4. It features a phenylacetic acid derivative structure, incorporating both isopropoxy and methoxy functional groups. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is thought to arise from its interactions with specific biomolecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Although the exact mechanisms are still under investigation, preliminary studies suggest potential anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications.

Anticancer Properties

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the findings from various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.0 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 12.5 | Inhibition of tubulin polymerization |

| HeLa (Cervical) | 10.0 | Disruption of microtubule dynamics |

These results indicate a promising profile for this compound as a potential anticancer agent, particularly through mechanisms involving apoptosis and microtubule disruption .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been explored for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in modulating inflammatory responses. The following data illustrates its effectiveness:

| Cytokine | Concentration (ng/mL) | Inhibition (%) |

|---|---|---|

| TNF-α | 50 | 45 |

| IL-6 | 100 | 38 |

| IL-1β | 75 | 50 |

These findings support the hypothesis that this compound may be beneficial in treating inflammatory conditions .

Case Studies

Several case studies have documented the biological effects of this compound:

- Case Study on Lung Cancer Treatment : A study involving A549 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptosis.

- Case Study on Inflammatory Response : In a model of lipopolysaccharide (LPS)-induced inflammation, administration of this compound led to reduced levels of TNF-α and IL-6 in serum samples, demonstrating its potential as an anti-inflammatory agent.

特性

IUPAC Name |

ethyl 2-(3-methoxy-4-propan-2-yloxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-5-17-14(15)9-11-6-7-12(18-10(2)3)13(8-11)16-4/h6-8,10H,5,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUFMFBEWZVERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)OC(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729262 | |

| Record name | Ethyl {3-methoxy-4-[(propan-2-yl)oxy]phenyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256581-66-4 | |

| Record name | Ethyl {3-methoxy-4-[(propan-2-yl)oxy]phenyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。